molecular formula C12H8ClFN2OS2 B14004497 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- CAS No. 91259-95-9

4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)-

Cat. No.: B14004497
CAS No.: 91259-95-9
M. Wt: 314.8 g/mol
InChI Key: RROJLAIBXSMPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- is a heterocyclic compound that contains both thiazolidinone and thiazole rings. Compounds with these structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- typically involves the reaction of a thiazolidinone derivative with a thiazole derivative under specific conditions. Common reagents used in the synthesis may include:

  • Thiazolidinone derivatives
  • Thiazole derivatives
  • Catalysts such as acids or bases
  • Solvents like ethanol or dimethyl sulfoxide (DMSO)

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:

  • Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction : Reduction of functional groups using reducing agents like sodium borohydride.
  • Substitution : Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions:
  • Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Solvents : Ethanol, methanol, dichloromethane

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
  • Medicine : Investigated for its potential therapeutic effects in treating various diseases.
  • Industry : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- involves interactions with specific molecular targets and pathways. These may include:

  • Enzyme inhibition : Inhibiting key enzymes involved in disease processes.
  • Receptor binding : Binding to specific receptors to modulate biological responses.
  • Pathway modulation : Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Thiazolidinone derivatives : Known for their diverse biological activities.
  • Thiazole derivatives : Studied for their potential therapeutic applications.

Uniqueness: 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- is unique due to its specific combination of thiazolidinone and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

91259-95-9

Molecular Formula

C12H8ClFN2OS2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H8ClFN2OS2/c13-7-2-1-3-8(14)10(7)11-16(9(17)6-19-11)12-15-4-5-18-12/h1-5,11H,6H2

InChI Key

RROJLAIBXSMPBH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.